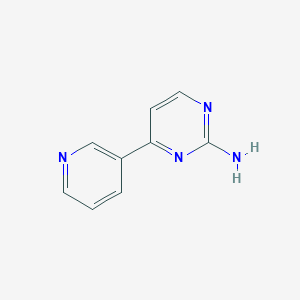

4-(Pyridin-3-yl)pyrimidin-2-amine

概要

説明

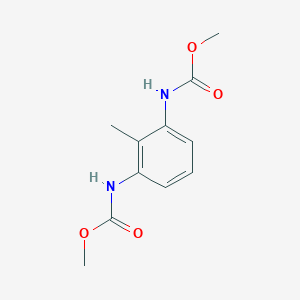

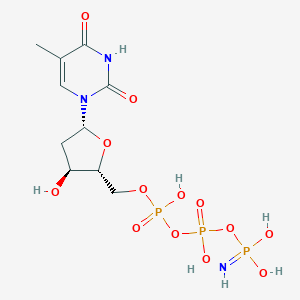

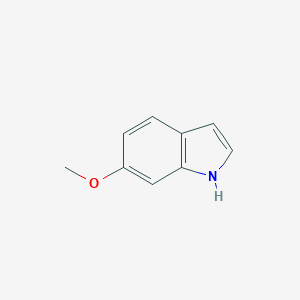

“4-(Pyridin-3-yl)pyrimidin-2-amine” is a chemical compound with the molecular weight of 172.19 . It is a white to pale reddish-yellow crystal or powder . This compound serves as an intermediate during the synthesis of Nilotinib , a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia .

Synthesis Analysis

The synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives has been achieved using two methods: using trimethylamine as a classical method and using magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .Molecular Structure Analysis

The molecular structure of “4-(Pyridin-3-yl)pyrimidin-2-amine” was confirmed using spectroscopic methods like FT-IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .Physical And Chemical Properties Analysis

“4-(Pyridin-3-yl)pyrimidin-2-amine” is a white to pale reddish-yellow crystal or powder . It has a molecular weight of 172.19 .科学的研究の応用

Anticancer Applications

“4-(Pyridin-3-yl)pyrimidin-2-amine” has been identified as a potent inhibitor of PLK4 , a serine/threonine protein kinase that is a master regulator of centriole duplication . This is significant for maintaining genome integrity and due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target . Therefore, this compound has potential value in the further research of PLK4-targeted anticancer drugs .

Antibacterial and Antifungal Applications

A series of “4-(Pyridin-3-yl)pyrimidin-2-amine” derivatives have been synthesized and tested for their antibacterial and antifungal potential . These compounds have shown significant antibacterial and antifungal potential, making them promising candidates for the development of new antimicrobial agents .

Cytotoxicity Studies

The synthesized derivatives of “4-(Pyridin-3-yl)pyrimidin-2-amine” have also been studied for cytotoxicity in terms of percent viability of cells against HepG2 cells . The results found were in the range of 70–80% up to 100 µM, indicating their potential as cytotoxic agents .

Molecular Docking Studies

Molecular docking studies have been carried out to observe the formation of H-bond and binding affinities against the receptor GlcN-6P . The results showed that only the amino acid residues like GLU315, SER316, ASP474, ALA520, and ASN522 were able to form the H-bond with compounds with binding affinity (–8.5 to –6.7 kcal/mol) .

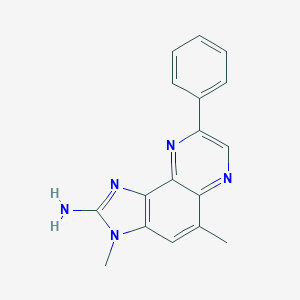

Synthesis of Nilotinib

“4-(Pyridin-3-yl)pyrimidin-2-amine” serves as an intermediate compound during the synthesis of Nilotinib . Nilotinib is a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia .

CDK2 Inhibition for Cancer Therapy

N-(pyridin-3-yl)pyrimidin-4-amine derivatives, similar to “4-(Pyridin-3-yl)pyrimidin-2-amine”, have been designed and synthesized as effective inhibitors of CDK2 , a cyclin-dependent kinase . The discovery and development of CDK2 inhibitors have been proven to be a hot topic in cancer therapy .

作用機序

Target of Action

The primary target of 4-(Pyridin-3-yl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

4-(Pyridin-3-yl)pyrimidin-2-amine acts as an inhibitor of PLK4 . It interacts with PLK4, inhibiting its activity and thus disrupting the process of centriole duplication . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .

Biochemical Pathways

The inhibition of PLK4 by 4-(Pyridin-3-yl)pyrimidin-2-amine affects the centriole duplication pathway . This pathway is crucial for cell division, and its disruption can lead to cell cycle arrest and apoptosis . The downstream effects of this disruption can include the death of cancer cells and a reduction in tumor growth .

Pharmacokinetics

In terms of ADME properties, 4-(Pyridin-3-yl)pyrimidin-2-amine has been shown to have good plasma stability and liver microsomal stability . This suggests that the compound has good bioavailability and a low risk of drug-drug interactions .

Result of Action

The result of the action of 4-(Pyridin-3-yl)pyrimidin-2-amine is the inhibition of PLK4, leading to disruption of centriole duplication . This can cause cell cycle arrest and apoptosis in cancer cells . In vitro enzyme activity results showed that the compound displayed high PLK4 inhibitory activity . At the cellular level, it presented excellent antiproliferative activity against breast cancer cells .

Safety and Hazards

特性

IUPAC Name |

4-pyridin-3-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHQKYWYKPLKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498802 | |

| Record name | 4-(Pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-3-yl)pyrimidin-2-amine | |

CAS RN |

66521-66-2 | |

| Record name | 4-(Pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pyridin-3-yl)pyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What synthetic strategies can be employed to prepare 4-(Pyridin-3-yl)pyrimidin-2-amine derivatives?

A1: Two main strategies emerge from the research papers:

- Buchwald-Hartwig Amination: This approach utilizes palladium catalysis to couple 4-(Pyridin-3-yl)-2-chloropyrimidine with various anilines, yielding diverse N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives. This method, optimized in the research by [] using dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide in toluene, allows for a wide range of structural modifications, expanding the potential for discovering new compounds with enhanced properties.

- Copper-Catalyzed N-Arylation: This alternative route, explored by [] in the synthesis of Imatinib, utilizes more cost-effective copper salts instead of palladium catalysts to facilitate the formation of the crucial C-N bond. Specifically, N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl) pyrimidin-2-amine, a key intermediate in Imatinib synthesis, was produced with an impressive 82% yield using this method.

Q2: Are there any advantages to using copper catalysts over palladium catalysts in the synthesis of 4-(Pyridin-3-yl)pyrimidin-2-amine derivatives?

A2: The research by [] highlights a significant advantage of using copper salts: cost-effectiveness. Palladium catalysts, while highly efficient in many C-N coupling reactions, are considerably more expensive. This cost difference can be a crucial factor, especially when scaling up synthesis for industrial production. While the specific copper-catalyzed reaction discussed focused on the synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl) pyrimidin-2-amine, it suggests a promising avenue for exploring the broader applicability of copper catalysts in preparing a wider range of 4-(Pyridin-3-yl)pyrimidin-2-amine derivatives.

Q3: How are impurities in the synthesis of Imatinib, which utilizes 4-(Pyridin-3-yl)pyrimidin-2-amine as a building block, identified and quantified?

A3: The research highlights the importance of monitoring genotoxic impurities in active pharmaceutical ingredients. While the specific details of the impurities detected in Imatinib drug substance are not provided in the abstract [], the study indicates the successful application of LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) for this purpose. This technique is highly sensitive and specific, allowing for the identification and quantification of even trace amounts of impurities that might pose a risk to patient safety.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI)](/img/structure/B132372.png)